molecular formula C4Br2F8O2 B1597157 1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane CAS No. 330562-48-6

1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane

Cat. No. B1597157
M. Wt: 391.84 g/mol
InChI Key: AZSXACQJCQPNCO-UHFFFAOYSA-N
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Description

1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane, also known as DBTFE, is a highly fluorinated organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and nonflammable gas that is commonly used as a solvent, a coolant, and a reagent in the synthesis of other compounds. The compound is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. DBTFE is a versatile compound that is being explored for its potential uses in a wide range of applications.

Scientific Research Applications

Fluorination Agents and Applications

Broad-Spectrum Deoxofluorinating Agents : Compounds like Bis(2-methoxyethyl)aminosulfur Trifluoride, serving as broad-spectrum deoxofluorinating agents, are crucial for converting alcohols into alkyl fluorides and aldehydes/ketones into gem-difluorides. These agents highlight the importance of fluorine-containing compounds in synthesizing fluorinated organic molecules with enhanced thermal stability (G. Lal et al., 1999).

Synthesis of Fluorine-Containing Polyethers : Highly fluorinated monomers are used to synthesize soluble, hydrophobic, low dielectric polyethers, demonstrating the role of fluorinated compounds in creating materials with specific electrical and physical properties (J. W. Fitch et al., 2003).

Versatile Mediators or Catalysts in Organic Synthesis : SelectfluorTM F-TEDA-BF4 is a prime example of a fluorinating agent that serves as a mediator or catalyst in a wide range of organic synthesis processes, including "fluorine-free" functionalizations. This compound's versatility underscores the significant role of fluorine agents in facilitating diverse chemical transformations (S. Stavber, 2011).

Properties and Applications of Fluorinated Compounds

Thermal Stability and Low Dielectric Properties : The development of materials with low dielectric constants and moderate to high thermal stability, as achieved through the synthesis of fluorine-containing polymers, highlights the utility of such compounds in electronic and other high-performance applications (J. W. Fitch et al., 2003).

Electrochemical Applications : Novel ionic liquids containing fluorine, such as those formed with tetrafluoroborate (BF4−) anions, show promise in electrochemical applications, including electric double layer capacitors (EDLCs). These applications benefit from the fluorine atoms' contribution to wide potential windows and high ionic conductivity (Takaya Sato et al., 2004).

properties

IUPAC Name

1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F8O2/c5-3(11,12)15-1(7,8)2(9,10)16-4(6,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSXACQJCQPNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)(F)Br)(F)F)(OC(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381188
Record name 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane

CAS RN

330562-48-6
Record name 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-48-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane

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